molecular formula C24H23ClN6O2S B2943238 N-(2-(6-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872994-74-6

N-(2-(6-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

Cat. No. B2943238
CAS RN: 872994-74-6
M. Wt: 495
InChI Key: JUFFEDJIXBKGIG-UHFFFAOYSA-N
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Description

N-(2-(6-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C24H23ClN6O2S and its molecular weight is 495. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Triazole derivatives have shown promise as potential anticancer agents. Their ability to interact with enzymes and receptors makes them attractive candidates for cancer therapy. Researchers have explored the synthesis of triazole-containing compounds with antiproliferative activity against various cancer cell lines. These derivatives may act through mechanisms such as cell cycle arrest, apoptosis induction, or inhibition of tumor growth .

Antifungal Properties

Triazole-based compounds are well-known for their antifungal activity. Commercially available drugs like fluconazole and voriconazole contain triazole moieties and are used to treat fungal infections. The unique structure of triazoles allows them to inhibit fungal enzymes, making them effective against a wide range of fungal pathogens .

Antioxidant Effects

Triazole derivatives have been investigated for their antioxidant properties. These compounds may scavenge free radicals, protect cells from oxidative damage, and potentially mitigate oxidative stress-related diseases. Researchers have synthesized triazole analogues and evaluated their antioxidant potential in vitro and in vivo .

Antiviral Applications

Triazole-containing compounds have demonstrated antiviral activity against various viruses. Their ability to interact with viral enzymes or receptors makes them potential candidates for drug development. Researchers have explored triazole derivatives as potential agents against viruses such as HIV, influenza, and hepatitis C .

Anti-inflammatory and Analgesic Effects

Triazole derivatives may exhibit anti-inflammatory and analgesic properties. These compounds could modulate inflammatory pathways or alleviate pain through interactions with relevant targets. Further studies are needed to explore their efficacy in animal models and clinical trials .

Enzyme Inhibitors

Triazole-containing compounds have been investigated as enzyme inhibitors. For example, carbonic anhydrase inhibitors (CAIs) play a role in treating conditions like glaucoma and epilepsy. Triazole-based CAIs have been synthesized and evaluated for their inhibitory activity against carbonic anhydrase enzymes .

properties

IUPAC Name

N-[2-[6-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN6O2S/c1-15-3-6-17(7-4-15)24(33)26-12-11-21-29-28-20-9-10-23(30-31(20)21)34-14-22(32)27-18-8-5-16(2)19(25)13-18/h3-10,13H,11-12,14H2,1-2H3,(H,26,33)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFFEDJIXBKGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

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